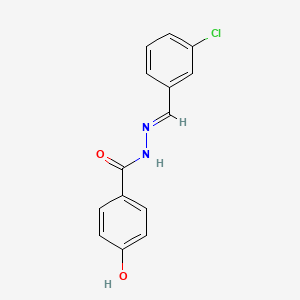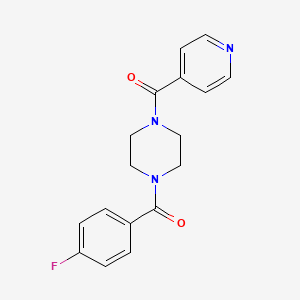
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Shukla, Chaudhary, and Pandey (2020) conducted a study on a closely related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, and its dimer. They employed molecular docking, density functional theory (DFT), and the quantum theory of atoms in molecules (QTAIM) approach for analysis (Shukla, Chaudhary, & Pandey, 2020).
- Zhang et al. (2019) synthesized 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for biologically active compounds, which shares structural similarities with 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
- The study by Shukla, Chaudhary, and Pandey (2020) also included comprehensive analyses of the molecular structure using spectroscopic data like vibrational, electronic, and NMR spectra (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
- In their research, Shukla et al. (2020) detailed various non-covalent interactions and topological parameters of the charge densities in the molecules, providing insights into the chemical reactivity and interactions of similar acrylamide compounds (Shukla, Chaudhary, & Pandey, 2020).
Physical Properties Analysis
- The study by Zhang et al. (2019) provided insights into the physical properties of related compounds, such as solubility and yield, which are crucial for understanding the behavior of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Chemical Properties Analysis
- The research by Shukla et al. (2020) also included a deep analysis of the chemical properties, such as nonlinear optical activity and reactive sites, through molecular electrostatic potential diagrams (Shukla, Chaudhary, & Pandey, 2020).
Aplicaciones Científicas De Investigación
Applications in Polymer Science and Material Engineering
Polyacrylamide Synthesis and Applications : Acrylamide is a foundational monomer in the synthesis of polyacrylamide, a polymer with extensive applications ranging from soil conditioning and wastewater treatment to uses in the cosmetic, paper, and textile industries. Additionally, polyacrylamide serves as a solid support in protein separation techniques, such as electrophoresis in the laboratory setting. This versatility underscores the importance of acrylamide derivatives, including compounds like 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide, in creating materials with specific desired properties for industrial and research applications (Friedman, 2003).
Chemical Analysis and Biochemistry
Tritium Labelling in Biochemical Analysis : Acrylamide gels are utilized in detecting tritium-labelled proteins and nucleic acids, illustrating the compound's role in advancing biochemical research methodologies. This application is critical for studies involving the tracking and analysis of molecular interactions within biological systems (Bonner & Laskey, 1974).
Advanced Chemical Synthesis Techniques
Controlled Polymerization : The controlled polymerization of acrylamides demonstrates the compound's utility in creating polymers with precise molecular weights and properties. This capability is essential for designing materials with specific functions, ranging from biomedical applications to the development of novel materials with unique mechanical, thermal, or chemical properties (Teodorescu & Matyjaszewski, 2000).
Molecular Docking and Computational Chemistry
Molecular Docking and DFT Studies : Research involving the synthesis, spectral analysis, and computational studies of acrylamide derivatives, including molecular docking and density functional theory (DFT) calculations, highlights the compound's significance in understanding molecular interactions and designing molecules with targeted properties. These studies provide insights into the non-covalent interactions critical for molecular recognition and the development of novel therapeutics or materials (Shukla, Chaudhary, & Pandey, 2020).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-7-9-15(11-13(12)2)19-17(20)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPVFWKYKHERM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)
![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

